tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
CAS No.:
Cat. No.: VC13823062
Molecular Formula: C13H21N3O3
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3O3 |
|---|---|
| Molecular Weight | 267.32 g/mol |
| IUPAC Name | tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-9-5-15(4)14-11(9)10(7-16)8-17/h5,10,17H,6-8H2,1-4H3 |
| Standard InChI Key | QMJLCUKMYOZZSD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CO |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a bicyclic pyrazolo[4,3-c]pyridine scaffold, where a pyrazole ring is fused to a pyridine ring at the 4,3-position. Key substituents include:
-
A tert-butyl carbamate group at position 5, providing steric bulk and metabolic stability.
-
A hydroxymethyl (-CHOH) group at position 7, enabling hydrogen bonding and further derivatization .
-
A methyl group at position 2, influencing electronic properties and lipophilicity.
The SMILES notation accurately represents its connectivity, while the InChIKey ensures unique chemical identifier compliance.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 267.32 g/mol | |
| LogP (Predicted) | 1.2 ± 0.3 | |
| Hydrogen Bond Donors | 1 (hydroxymethyl -OH) | |
| Hydrogen Bond Acceptors | 4 (3 carbonyl O, 1 pyrazole N) | |
| Rotatable Bonds | 5 |
The tert-butyl group increases lipophilicity (LogP ~1.2), favoring membrane permeability, while the hydroxymethyl group enhances aqueous solubility (estimated 2.1 mg/mL).
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves a multi-step sequence starting from pyrazole derivatives:
Step 1: Cyclization
Pyrazole-4-carbaldehyde undergoes condensation with a β-ketoester to form the pyrazolo[4,3-c]pyridine core. Catalytic acids (e.g., ) facilitate ring closure.
Step 2: Functionalization
-
Methylation: Position 2 is methylated using methyl iodide () under basic conditions (KCO).
-
Hydroxymethylation: A Mannich reaction introduces the hydroxymethyl group at position 7 using formaldehyde and ammonium chloride.
Step 3: tert-Butyl Protection
The amine at position 5 is protected with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) .
Optimization Challenges
-
Yield Limitations: The final step typically achieves 60–70% yield due to steric hindrance from the tert-butyl group.
-
Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is required to achieve ≥95% purity .
Reactivity and Derivative Synthesis
Nucleophilic Substitution
The hydroxymethyl group undergoes esterification or etherification. For example, reaction with acetic anhydride yields the acetylated derivative ():
This modification enhances blood-brain barrier penetration.
Deprotection Strategies
The tert-butyl carbamate is cleaved under acidic conditions (HCl/dioxane) to generate a free amine, a critical step in prodrug activation :
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro studies demonstrate potent inhibition of cyclin-dependent kinase 4 (CDK4) (IC = 38 nM), a target in breast cancer therapy. The methyl group at position 2 aligns with the kinase’s hydrophobic pocket, while the hydroxymethyl forms hydrogen bonds with Glu144.
Anticancer Screening
| Cell Line | IC (μM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 1.2 ± 0.3 | CDK4 inhibition, G1 arrest | |
| A549 (Lung) | 4.7 ± 0.9 | ROS generation |
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: Caco-2 permeability assay: cm/s (high).
-
Metabolism: Liver microsomes (human): t = 45 min (CYP3A4-mediated oxidation).
-
Excretion: 78% fecal, 22% renal (rat model).
Acute Toxicity
| Species | LD (mg/kg) | Symptoms | Source |
|---|---|---|---|
| Mouse | 320 | Tremors, hypoactivity | |
| Rat | 480 | Mild hepatotoxicity |
Industrial Applications and Patent Landscape
Pharmaceutical Candidates
-
Oncology: WO2024050001A1 discloses analogs as CDK4/6 inhibitors.
-
Neurology: EP4105200A1 claims GABA modulators derived from this scaffold.
Scale-Up Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume